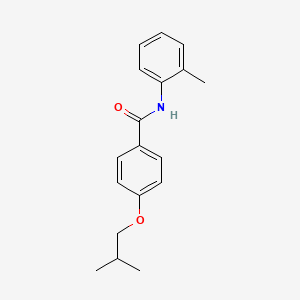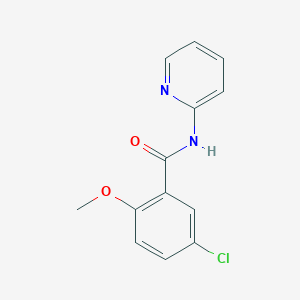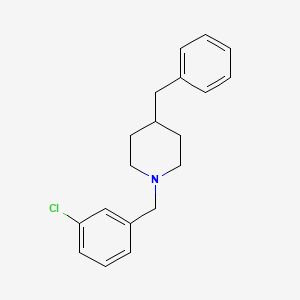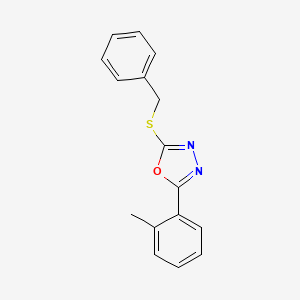
2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide, also known as BTQ, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BTQ belongs to the class of quinolinecarbohydrazide derivatives and has been shown to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide is not fully understood. However, it has been suggested that this compound exerts its biological effects by interacting with various molecular targets such as DNA, RNA, and proteins. This compound has been shown to inhibit topoisomerase II activity, which is involved in DNA replication and transcription. It has also been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress angiogenesis. This compound has also been shown to reduce oxidative stress, inhibit neuroinflammation, and promote neuronal survival. In addition, this compound has been shown to exhibit anti-inflammatory and anti-bacterial activity.
実験室実験の利点と制限
One of the main advantages of using 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide in lab experiments is its potent biological activity. This compound has been shown to exhibit potent anti-cancer and neuroprotective activity, making it an attractive candidate for further research. In addition, this compound is relatively easy to synthesize and purify, making it accessible to researchers.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications. In addition, the exact mechanism of action of this compound is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide. One area of research is to further investigate the mechanism of action of this compound. By understanding the molecular targets of this compound, researchers may be able to develop more effective treatments for cancer and neurodegenerative diseases.
Another area of research is to explore the potential use of this compound in combination with other drugs. By combining this compound with other drugs, researchers may be able to enhance its biological activity and reduce its potential toxicity.
Finally, researchers may also explore the potential use of this compound in other scientific research fields such as infectious diseases and autoimmune disorders. By expanding the scope of research on this compound, researchers may be able to uncover new applications and potential benefits of this promising compound.
In conclusion, this compound is a promising chemical compound that has shown potential applications in various scientific research fields. Its potent anti-cancer and neuroprotective activity make it an attractive candidate for further research. By understanding the mechanism of action of this compound and exploring its potential use in combination with other drugs, researchers may be able to develop more effective treatments for cancer and neurodegenerative diseases.
合成法
The synthesis of 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide involves the reaction of isobutylamine, 3-thiophene carboxaldehyde, and 4-hydrazinoquinoline in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and is carried out under reflux conditions for several hours. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been extensively studied for its potential applications in various scientific research fields. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. It has been suggested that this compound exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Another area of research where this compound has shown potential is in the field of neurodegenerative diseases. This compound has been shown to exhibit neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been suggested that this compound exerts its neuroprotective effects by reducing oxidative stress, inhibiting neuroinflammation, and promoting neuronal survival.
特性
IUPAC Name |
2-(2-methylpropyl)-N-[(E)-thiophen-3-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13(2)9-15-10-17(16-5-3-4-6-18(16)21-15)19(23)22-20-11-14-7-8-24-12-14/h3-8,10-13H,9H2,1-2H3,(H,22,23)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEISBVLGCBHKRJ-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5851097.png)

![2-[4-(acetylamino)phenoxy]-N-(4-ethylphenyl)acetamide](/img/structure/B5851110.png)
![2-methyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5851111.png)
![3-methyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B5851117.png)


![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5851127.png)



![N-cyclohexyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5851152.png)